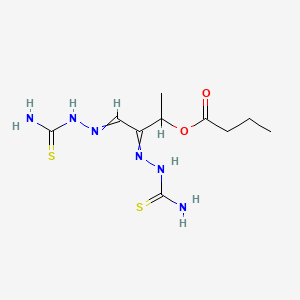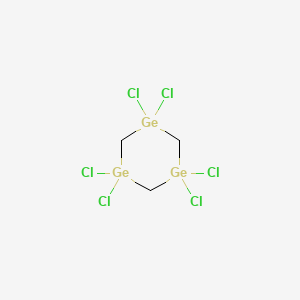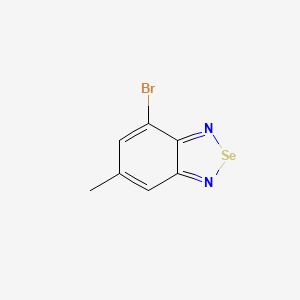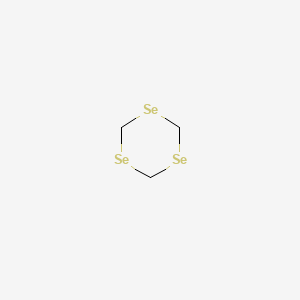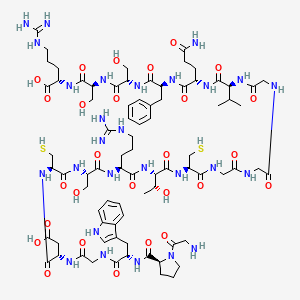
Adamtsostatin 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamtsostatin 4 is an anti-angiogenic peptide, meaning it inhibits the formation of new blood vessels. This compound is primarily used in research related to angiogenesis inhibition, which has significant implications in cancer treatment and other diseases where blood vessel formation plays a critical role .
準備方法
Synthetic Routes and Reaction Conditions
Adamtsostatin 4 is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the peptide chain. The synthesis typically employs solid-phase peptide synthesis (SPPS) methods, where the peptide is assembled on a solid support. The reaction conditions include the use of protecting groups to prevent unwanted reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
化学反応の分析
Types of Reactions
Adamtsostatin 4 primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its sulfur-containing amino acids like cysteine .
Common Reagents and Conditions
Coupling Reagents: Used in peptide bond formation, such as N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Such as fluorenylmethyloxycarbonyl (Fmoc) to protect amino groups during synthesis.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as dithiothreitol (DTT) for reduction reactions
Major Products Formed
The primary product formed from these reactions is the this compound peptide itself. During oxidation reactions, disulfide bonds may form between cysteine residues, stabilizing the peptide structure .
科学的研究の応用
Adamtsostatin 4 has a wide range of applications in scientific research:
Cancer Research: It is used to study the inhibition of angiogenesis, which is crucial for tumor growth and metastasis.
Cardiovascular Research: Investigated for its potential to inhibit blood vessel formation in diseases like atherosclerosis.
Wound Healing: Studied for its role in modulating blood vessel formation during the healing process.
Biological Studies: Used to understand the mechanisms of angiogenesis and the role of peptides in cellular processes.
作用機序
Adamtsostatin 4 exerts its effects by inhibiting the proliferation and migration of endothelial cells, which are essential for blood vessel formation. It targets specific molecular pathways involved in angiogenesis, such as the vascular endothelial growth factor (VEGF) pathway. By binding to receptors on endothelial cells, it prevents the activation of these pathways, thereby inhibiting new blood vessel formation .
類似化合物との比較
Adamtsostatin 4 is unique due to its specific anti-angiogenic properties. Similar compounds include:
Adamtsostatin 16: Another anti-angiogenic peptide with similar properties but different amino acid sequence.
Adamtsostatin 18: Known for its ability to inhibit cell migration and proliferation.
Aldumastat: A selective inhibitor of ADAMTS-5, used in research related to osteoarthritis.
These compounds share the common feature of inhibiting angiogenesis but differ in their specific targets and mechanisms of action.
特性
分子式 |
C80H121N27O27S2 |
|---|---|
分子量 |
1957.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C80H121N27O27S2/c1-38(2)63(76(131)96-45(19-20-56(82)112)67(122)98-47(24-40-12-5-4-6-13-40)69(124)100-52(35-110)73(128)101-51(34-109)72(127)97-46(78(133)134)17-10-22-88-80(85)86)105-60(116)31-91-57(113)29-90-58(114)30-92-66(121)53(36-135)104-77(132)64(39(3)111)106-68(123)44(16-9-21-87-79(83)84)95-71(126)50(33-108)102-74(129)54(37-136)103-70(125)49(26-62(118)119)94-59(115)32-93-65(120)48(25-41-28-89-43-15-8-7-14-42(41)43)99-75(130)55-18-11-23-107(55)61(117)27-81/h4-8,12-15,28,38-39,44-55,63-64,89,108-111,135-136H,9-11,16-27,29-37,81H2,1-3H3,(H2,82,112)(H,90,114)(H,91,113)(H,92,121)(H,93,120)(H,94,115)(H,95,126)(H,96,131)(H,97,127)(H,98,122)(H,99,130)(H,100,124)(H,101,128)(H,102,129)(H,103,125)(H,104,132)(H,105,116)(H,106,123)(H,118,119)(H,133,134)(H4,83,84,87)(H4,85,86,88)/t39-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,63+,64+/m1/s1 |
InChIキー |
BTLDLDSVCSOXGN-GPSCKQOQSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)CN)O |
正規SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



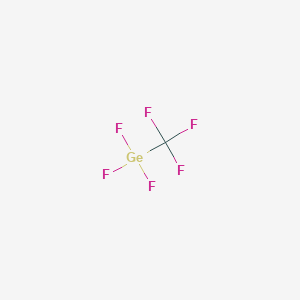
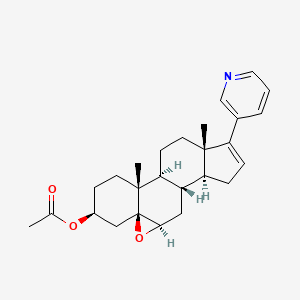
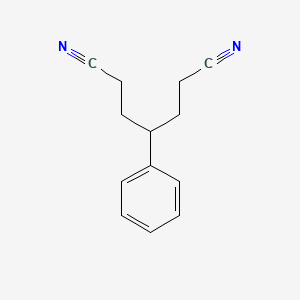

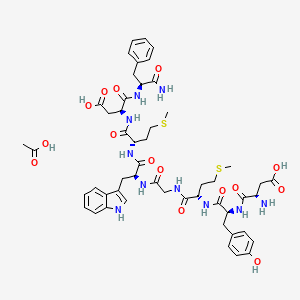
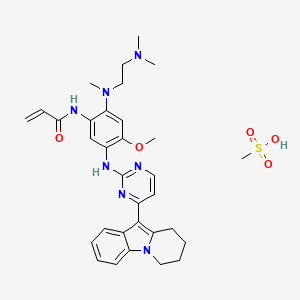
![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)

